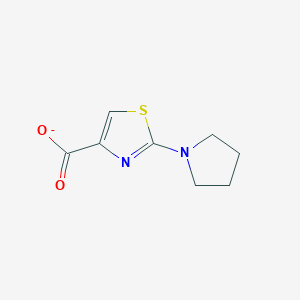
beta-Naphthol salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Naphthol salicylate: is an organic compound derived from beta-naphthol and salicylic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its aromatic structure, which includes a naphthalene ring system and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Naphthol salicylate can be synthesized through esterification reactions involving beta-naphthol and salicylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Naphthol salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Beta-Naphthol salicylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of beta-Naphthol salicylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparación Con Compuestos Similares
Alpha-Naphthol: Similar structure but differs in the position of the hydroxyl group.
Salicylic Acid: Shares the salicylate moiety but lacks the naphthalene ring.
Phenol: A simpler aromatic compound with a hydroxyl group.
Uniqueness: Beta-Naphthol salicylate is unique due to its combined structural features of beta-naphthol and salicylic acid, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H14O4 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.C7H6O3/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-6-4-2-1-3-5(6)7(9)10/h1-7,11H;1-4,8H,(H,9,10) |
Clave InChI |
MDRVYCIISBKFMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)


![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)


![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)

